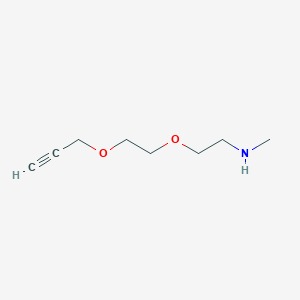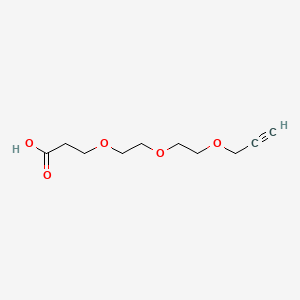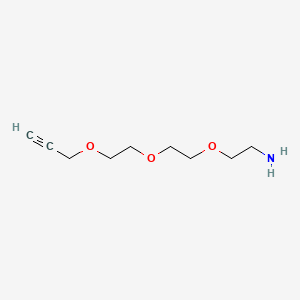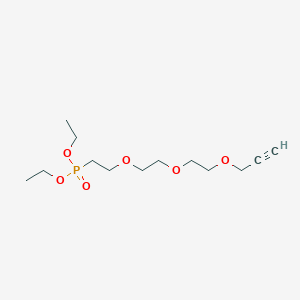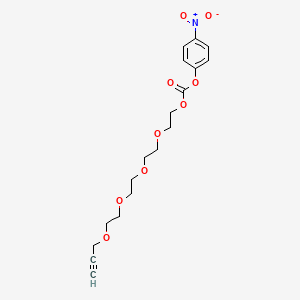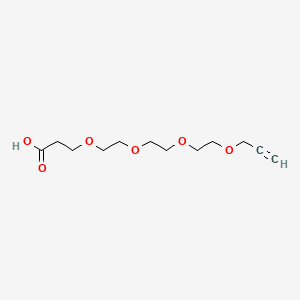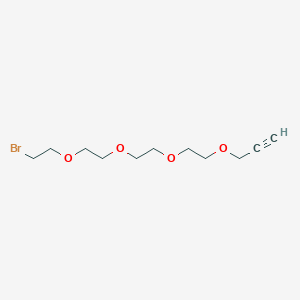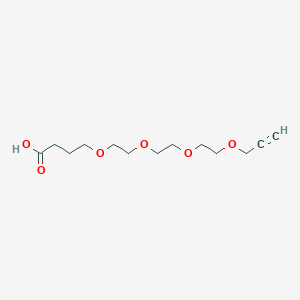
PSB 0788
Vue d'ensemble
Description
PSB-0788 est un composé organique synthétique reconnu pour sa haute sélectivité et son affinité en tant qu'antagoniste du récepteur adénosine A2B. Il a une valeur de CI50 de 3,64 nM et une valeur de Ki de 0,393 nM . Ce composé est principalement utilisé dans la recherche scientifique, en particulier dans l'étude des maladies pulmonaires inflammatoires chroniques .
Mécanisme D'action
Target of Action
PSB 0788, also known as GTPL6561, is a potent and selective antagonist of the adenosine A2B receptor . This receptor, encoded by the ADORA2B gene, is a G-protein coupled adenosine receptor . It plays a crucial role in various physiological and pathological processes, including inflammation and tissue protection .
Mode of Action
This compound interacts with the adenosine A2B receptor, inhibiting its function . The compound has an IC50 value of 3.64 nM and a Ki value of 0.393 nM, indicating its high affinity for the A2B receptor . It displays over 100-fold selectivity over other adenosine receptors, including hA1, hA2A, and hA3 .
Biochemical Pathways
The adenosine A2B receptor is known to stimulate adenylate cyclase activity in the presence of adenosine . By antagonizing this receptor, this compound can potentially modulate the downstream effects of adenylate cyclase activation, such as cyclic AMP (cAMP) production and subsequent protein kinase A (PKA) activation . .
Result of Action
The antagonistic action of this compound on the adenosine A2B receptor could potentially modulate various cellular responses, particularly those related to inflammation . For instance, it could affect the production of inflammatory mediators, cell proliferation, and immune cell function . .
Analyse Biochimique
Biochemical Properties
PSB 0788 plays a significant role in biochemical reactions due to its high affinity for the A2B adenosine receptor . It interacts with this receptor, inhibiting its activity and thereby influencing the biochemical pathways in which the A2B receptor is involved . The nature of these interactions is characterized by the high affinity and selectivity of this compound for the A2B receptor .
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with the A2B receptor . By inhibiting this receptor, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the A2B receptor and inhibiting its activity . This can lead to changes in gene expression and alterations in the activity of enzymes and other proteins that interact with the A2B receptor .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with the A2B receptor
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with the A2B receptor
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are determined by its interaction with the A2B receptor
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de PSB-0788 implique plusieurs étapes, en commençant par la préparation de la structure xanthine de base. Les étapes clés comprennent:
Formation du noyau xanthine: Ceci implique la réaction de matières premières appropriées pour former le noyau xanthine.
Réactions de substitution: Le noyau xanthine subit des réactions de substitution pour introduire les groupes pipérazine-1-sulfonyle et chlorobenzylique.
Assemblage final: Le produit final est obtenu par une série d'étapes de purification, notamment la cristallisation et la chromatographie.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour PSB-0788 ne soient pas largement documentées, l'approche générale impliquerait l'adaptation du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'emploi de techniques de purification à grande échelle telles que la chromatographie liquide haute performance (CLHP).
Analyse Des Réactions Chimiques
Types de réactions
PSB-0788 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes pipérazine-1-sulfonyle et chlorobenzylique . Ces réactions sont généralement effectuées dans des conditions contrôlées pour garantir un rendement et une pureté élevés.
Réactifs et conditions courants
Produits principaux
Le produit principal de la synthèse est le PSB-0788 lui-même, avec une pureté élevée obtenue par plusieurs étapes de purification. Les sous-produits sont généralement minimes et sont éliminés lors du processus de purification .
Applications de recherche scientifique
PSB-0788 a une large gamme d'applications dans la recherche scientifique:
Industrie: Utilisé dans le développement de nouveaux médicaments ciblant le récepteur adénosine A2B.
Mécanisme d'action
PSB-0788 exerce ses effets en se liant sélectivement au récepteur adénosine A2B et en l'antagonisant. Ce récepteur est un récepteur couplé aux protéines G qui, lorsqu'il est activé par l'adénosine, stimule l'activité de l'adénylate cyclase et augmente les niveaux d'AMP cyclique . En bloquant ce récepteur, PSB-0788 inhibe ces voies de signalisation en aval, modulant ainsi les réponses inflammatoires et d'autres processus physiologiques .
Applications De Recherche Scientifique
PSB-0788 has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
PSB-0788 est unique dans sa haute sélectivité et son affinité pour le récepteur adénosine A2B. Des composés similaires comprennent:
PSB-603: Un autre antagoniste A2B sélectif avec une affinité subnanomolaire.
Preladenant: Un antagoniste A2A sélectif, utilisé pour la comparaison dans des études impliquant des récepteurs adénosine.
PSB-0788 se démarque par sa haute sélectivité pour le récepteur A2B par rapport aux autres sous-types de récepteurs adénosine, ce qui en fait un outil précieux dans la recherche .
Propriétés
IUPAC Name |
8-[4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O4S/c1-2-11-32-24(33)21-23(29-25(32)34)28-22(27-21)18-5-9-20(10-6-18)37(35,36)31-14-12-30(13-15-31)16-17-3-7-19(26)8-4-17/h3-10H,2,11-16H2,1H3,(H,27,28)(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZJACVYMPKVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




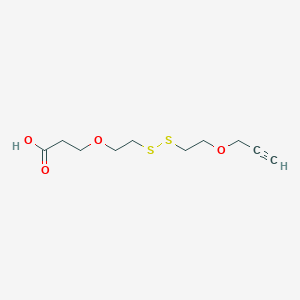
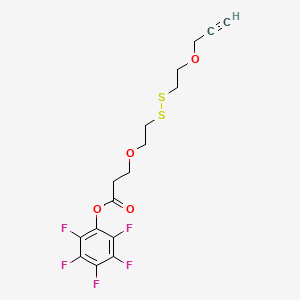
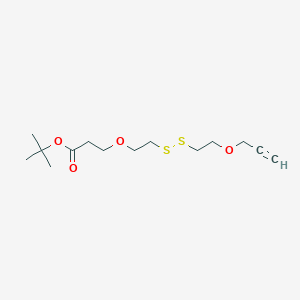
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
